![molecular formula C9H17N2O3PS3 B13827796 Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester CAS No. 38090-98-1](/img/structure/B13827796.png)
Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester
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Overview
Description
Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely used in various industrial and agricultural applications. This compound is characterized by the presence of a phosphorothioate group, which imparts specific chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with a suitable thiadiazole derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors equipped with temperature and pressure control systems. The final product is purified using techniques such as distillation or recrystallization to achieve the desired quality and specifications .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Agricultural Applications
1. Insecticide and Acaricide:
Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is primarily used in agriculture for pest control. Its effectiveness against a variety of pests makes it valuable for crop protection.
2. Systemic Action:
The compound is known for its systemic properties, allowing it to be absorbed by plants and provide protection against sucking insects such as aphids and spider mites. This systemic action enhances its efficacy compared to topical insecticides.
3. Targeted Activity:
Due to its specific thiadiazole substitution, the compound exhibits enhanced activity against certain pests while potentially reducing non-target toxicity. This specificity is crucial for integrated pest management strategies that aim to minimize environmental impact.
Research Applications
1. Cholinergic System Studies:
The cholinesterase inhibitory action of this compound makes it a useful tool in research settings for studying cholinergic systems. It can help elucidate the mechanisms underlying neurotransmitter regulation and the effects of cholinergic drugs.
2. Toxicological Studies:
Research involving this compound often focuses on its toxicological effects and interactions with biological systems. Understanding these interactions is essential for developing safety protocols and effective pest management strategies.
Case Studies
Case Study 1: Efficacy Against Aphids
A study conducted on the effectiveness of this compound demonstrated significant control over aphid populations in soybean crops. The results indicated a reduction in aphid numbers by over 80% within two weeks of application.
Case Study 2: Environmental Impact Assessment
An environmental impact assessment evaluated the runoff potential of this compound when used in agricultural settings. The findings suggested that while the compound is effective against target pests, careful management practices are necessary to mitigate potential impacts on non-target organisms and water sources.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester involves the inhibition of specific enzymes or biological pathways. The phosphorothioate group interacts with the active sites of target enzymes, leading to the disruption of their normal function. This interaction can result in the inhibition of key metabolic processes, ultimately causing the death of target organisms such as pests or microbes .
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-diethyl S-methyl ester
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O,O-diethyl S-(3-methyl-2-buten-1-yl) ester
Uniqueness
Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications .
Biological Activity
Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester, commonly known as Demeton or Mercaptophos, is an organophosphorus compound primarily used as a systemic insecticide and acaricide. Its unique structure includes a phosphorothioate backbone and a thiadiazole moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, toxicological effects, and potential applications.
- Molecular Formula : C9H17N2O2PS4
- Molecular Weight : 516.68 g/mol
- CAS Registry Number : 8065-48-3
The primary biological activity of this compound is attributed to its function as a cholinesterase inhibitor . By inhibiting the enzyme acetylcholinesterase, it prevents the breakdown of acetylcholine in the synaptic cleft, leading to an accumulation of this neurotransmitter. This results in prolonged stimulation of cholinergic receptors, which can disrupt normal nervous system function and lead to symptoms such as muscle twitching, respiratory distress, and potentially death in high exposures.
Toxicological Profile
Due to its high toxicity, careful handling is essential. Symptoms of exposure include:
- Nausea and vomiting
- Abdominal cramps
- Diarrhea
- Muscle twitching and weakness
- Respiratory failure
The compound's toxicity is comparable to other organophosphates like parathion and dimethoate.
Insecticidal Properties
Phosphorothioic acid exhibits significant insecticidal activity against various pests. Its systemic nature allows it to be absorbed by plants and translocated to different parts, effectively controlling pest populations. Research indicates that it is particularly effective against aphids and spider mites.
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
Phorate Oxon | 2600-69-3 | Potent cholinesterase inhibitor used as an insecticide; similar toxicity profile. |
Dimethoate | 60-51-5 | Another organophosphate insecticide; less specific in action compared to phosphorothioates. |
Parathion | 56-38-2 | Highly toxic organophosphate; known for severe environmental persistence. |
Phosphorothioic acid's unique thiadiazole substitution enhances its efficacy against certain pests while potentially offering different metabolic pathways compared to similar compounds.
Case Studies
- Agricultural Application : A field study demonstrated that crops treated with Phosphorothioic acid showed a significant reduction in pest populations compared to untreated controls. The systemic uptake allowed for effective pest management without harming non-target species.
- Toxicological Assessment : A laboratory assessment evaluated the acute toxicity of Phosphorothioic acid on non-target organisms such as bees and earthworms. Results indicated a lower toxicity level in these organisms compared to traditional organophosphate insecticides, suggesting potential for safer agricultural practices.
Properties
CAS No. |
38090-98-1 |
---|---|
Molecular Formula |
C9H17N2O3PS3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethyl)-5-ethylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H17N2O3PS3/c1-4-13-15(12,14-5-2)17-7-8-10-11-9(18-8)16-6-3/h4-7H2,1-3H3 |
InChI Key |
AVXFURUVRXWQDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SCC1=NN=C(S1)SCC |
Origin of Product |
United States |
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